![molecular formula C16H12F3N3O2S B5142856 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-[2-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5142856.png)
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-[2-(trifluoromethyl)phenyl]-2-furamide
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Overview
Description
Synthesis Analysis
The synthesis of thiadiazole derivatives, including compounds similar to N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-[2-(trifluoromethyl)phenyl]-2-furamide, often involves the use of N, N' -disubstituted hydrazinecarbothioamide as a starting material. The target product is typically obtained through dehydrosulfurization reactions facilitated by a mixture of iodine and triethylamine in a dimethylformamide (DMF) medium. This process yields thiadiazole derivatives with high efficiency and purity. Such methodologies underscore the chemical versatility and synthetic accessibility of thiadiazole-based compounds (Pavlova et al., 2022).
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives is often confirmed using various spectroscopic techniques, including 1H and 13C NMR spectroscopy. These methods provide detailed insights into the chemical environment of the atoms within the molecule, confirming the successful synthesis of the target compound. The molecular docking studies of these compounds, including their interaction with enzymes such as dihydrofolate reductase (DHFR), can demonstrate potential inhibitory activities, suggesting avenues for further biological applications (Pavlova et al., 2022).
Chemical Reactions and Properties
Thiadiazole derivatives undergo various chemical reactions, including ring opening under the action of bases, forming labile acetylene thiolates, and subsequent reactions to form stable products. Such chemical behaviors are crucial for further functionalization and application of thiadiazole compounds in more complex chemical syntheses (Maadadi et al., 2017).
properties
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3O2S/c1-2-13-21-22-15(25-13)20-14(23)12-8-7-11(24-12)9-5-3-4-6-10(9)16(17,18)19/h3-8H,2H2,1H3,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FONULVYNTYUMQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=CC=C(O2)C3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide |
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